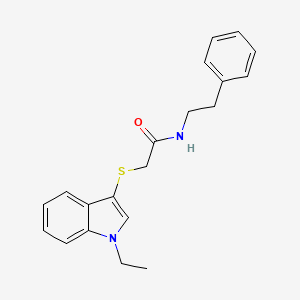![molecular formula C24H21FN2O2S B2960577 3-(4-ethylphenyl)-1-(2-fluorobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 866016-10-6](/img/no-structure.png)
3-(4-ethylphenyl)-1-(2-fluorobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-ethylphenyl)-1-(2-fluorobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione” is a complex organic molecule that contains several functional groups and rings. It includes a thieno[2,3-d]pyrimidine ring, which is a type of heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thieno[2,3-d]pyrimidine ring system is a fused ring system that includes a thiophene (a five-membered ring with one sulfur atom) and a pyrimidine (a six-membered ring with two nitrogen atoms) .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Thieno[2,3-d]pyrimidine derivatives are synthesized through various chemical reactions, aiming to explore their biological activities and potential pharmaceutical applications. For example, a study described the synthesis of substituted thienopyrimidines, which involved several steps starting from ethyl 2-aminothiophene-3carboxylate, followed by the preparation of key intermediates, and eventually leading to the synthesis of various substituted thienopyrimidines (R. More et al., 2013). Another approach involved the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds showing herbicidal activities (Yang Huazheng, 2013).
Biological Activities and Applications
The diverse biological activities of thieno[2,3-d]pyrimidine derivatives make them potential candidates for treating various diseases. For instance, certain derivatives have been identified as potent GnRH receptor antagonists, offering potential treatments for reproductive diseases (Zhiqian Guo et al., 2003). Moreover, these compounds have shown promise in areas such as anti-inflammatory and antinociceptive activities, with specific derivatives demonstrating significant effects in preclinical models (O. Alam et al., 2010).
Mecanismo De Acción
Another series of 3-(hetero)aryl-substituted benzo[b]thieno[2,3-d]thiophenes, bearing various electron withdrawing groups at C-2 position of their scaffolds, were obtained using a convenient approach based on the Fiesselmann thiophene synthesis . These compounds are of interest for further elaboration of organic semiconductor materials .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-ethylphenyl)-1-(2-fluorobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione' involves the synthesis of the cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione core followed by the introduction of the 4-ethylphenyl and 2-fluorobenzyl substituents. The synthesis will involve multiple steps including cyclization, alkylation, and condensation reactions.", "Starting Materials": [ "2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid", "Ethyl acetoacetate", "4-Ethylphenylboronic acid", "2-Fluorobenzyl chloride", "Triethylamine", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "N-Hydroxysuccinimide", "Dimethylformamide", "Methanol", "Ethanol", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "1. Cyclization of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with ethyl acetoacetate in the presence of sodium hydroxide to form 6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione.", "2. Alkylation of 6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione with 4-ethylphenylboronic acid in the presence of palladium catalyst and triethylamine to introduce the 4-ethylphenyl substituent.", "3. Condensation of 6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione with 2-fluorobenzyl chloride in the presence of diisopropylethylamine and N,N'-dicyclohexylcarbodiimide to introduce the 2-fluorobenzyl substituent.", "4. Purification of the final product by recrystallization from methanol/ethanol mixture or by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and acetic acid as the mobile phase." ] } | |
Número CAS |
866016-10-6 |
Fórmula molecular |
C24H21FN2O2S |
Peso molecular |
420.5 |
Nombre IUPAC |
11-(4-ethylphenyl)-9-[(2-fluorophenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione |
InChI |
InChI=1S/C24H21FN2O2S/c1-2-15-10-12-17(13-11-15)27-22(28)21-18-7-5-9-20(18)30-23(21)26(24(27)29)14-16-6-3-4-8-19(16)25/h3-4,6,8,10-13H,2,5,7,9,14H2,1H3 |
Clave InChI |
WECBAYSSTZUKLO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4F)SC5=C3CCC5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]acetamide](/img/structure/B2960496.png)



![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2960503.png)

![(1R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2960507.png)
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2960508.png)

![Methyl 2-[(3-chloro-4-propan-2-ylbenzoyl)-(cyanomethyl)amino]acetate](/img/structure/B2960511.png)
![3-Ethoxy-7-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B2960512.png)

![2,5-dichloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2960516.png)
